3-Isopropyl-4-methoxybenzoylchloride
Description
Contextualization of Aromatic Acyl Chloride Chemistry in Modern Organic Synthesis
Aromatic acyl chlorides are a class of organic compounds characterized by a -COCl functional group attached to a benzene (B151609) ring. savemyexams.com They are highly reactive derivatives of carboxylic acids and serve as pivotal building blocks in organic synthesis. google.com Their heightened reactivity makes them superior to their parent carboxylic acids for many transformations, particularly in the formation of esters and amides, where reactions are often faster and proceed to completion. savemyexams.com
The core utility of aromatic acyl chlorides lies in their powerful acylating capability. They readily participate in nucleophilic acyl substitution reactions, where the chloride ion is an excellent leaving group. This property is exploited in a variety of crucial reactions:
Esterification: Reacting with alcohols or phenols to form esters. This is a fundamental transformation in the synthesis of fragrances, polymers, and pharmaceuticals. savemyexams.com
Amidation: Reacting with ammonia (B1221849) or amines to produce amides, a key linkage in many biologically active molecules, including peptides and pharmaceuticals. savemyexams.com
Friedel-Crafts Acylation: Reacting with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones (benzophenones). This carbon-carbon bond-forming reaction is essential for constructing more complex aromatic structures. nih.gov
The ability to introduce a benzoyl group into a molecule is a cornerstone of synthetic strategy, and the diverse substitution patterns possible on the aromatic ring allow for fine-tuning of the electronic and steric properties of the resulting products.
Strategic Importance of 3-Isopropyl-4-methoxybenzoylchloride as a Key Intermediate
This compound is not merely a generic acyl chloride; its specific substitution pattern imparts unique characteristics that make it a strategically important intermediate. The isopropyl and methoxy (B1213986) groups on the benzene ring are not passive bystanders but active participants that influence the molecule's reactivity and the properties of its derivatives.
The Methoxy Group (-OCH₃): The methoxy group is a common feature in many bioactive molecules and approved drugs. nih.govresearchgate.net It can enhance a ligand's binding to its target, improve physicochemical properties, and favorably influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Its presence in the 4-position (para) of the benzoyl chloride can direct certain reactions and stabilize intermediates.
The Isopropyl Group (-CH(CH₃)₂): The bulky isopropyl group provides steric hindrance, which can influence the regioselectivity of reactions. In medicinal chemistry, isopropyl groups are often incorporated to increase lipophilicity, which can improve a compound's ability to cross cell membranes. The precursor to many related compounds, 4-isopropylbenzoic acid, is used in the synthesis of pharmaceuticals like the anti-diabetic drug nateglinide. guidechem.com
The combination of these two groups makes this compound a valuable precursor for creating complex molecules. Its derivatives, particularly benzophenones, are scaffolds found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.orgrsc.org Therefore, this specific acyl chloride serves as a key building block for synthesizing novel compounds in fields such as medicinal chemistry, agrochemicals, and materials science.
Evolution of Research Methodologies for Complex Benzoyl Chloride Derivatives
The synthesis and characterization of benzoyl chloride derivatives have evolved significantly, driven by the need for efficiency, safety, and selectivity.
Synthesis: The traditional and still widely used method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. google.com Common reagents for this transformation include:
Thionyl chloride (SOCl₂)
Oxalyl chloride ((COCl)₂)
Phosphorus pentachloride (PCl₅)
Recent advancements focus on developing milder and more selective methods. For instance, processes have been developed for preparing substituted benzoyl chlorides by directly chlorinating the corresponding benzaldehydes, offering an alternative pathway from different starting materials. google.com Innovations also include the use of novel catalysts and reaction conditions to improve yields and minimize byproducts, making the synthesis more suitable for industrial-scale production.
Characterization: Once synthesized, the characterization of acyl chlorides is crucial to confirm their structure and purity. Due to their high reactivity, especially towards moisture, specialized analytical techniques are often required.
Spectroscopy: Infrared (IR) spectroscopy is a key tool, typically showing a strong carbonyl (C=O) stretch at a characteristic frequency. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the arrangement of atoms in the molecule.
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity. acs.org Because of the reactivity of acyl chlorides, analysis often involves derivatization, where the acyl chloride is converted into a more stable derivative (like an ester or amide) prior to analysis. nih.govgoogle.com This approach allows for accurate quantification of residual acyl chlorides in products. nih.gov
Current Research Landscape and Emerging Directions for this compound
While specific, high-profile research focused exclusively on this compound is not extensively documented in mainstream literature, its strategic value can be inferred from the broader context of research into complex organic molecules. The current landscape points towards its application as a specialized building block.
Current Research Landscape: Research involving substituted benzoyl chlorides is vibrant, particularly in the synthesis of pharmacologically active agents. nih.govresearchgate.netmdpi.com The focus is often on creating libraries of related compounds by reacting a specific acyl chloride with various amines, alcohols, or aromatic rings to explore structure-activity relationships (SAR). nih.gov For example, substituted benzoyl chlorides are used to synthesize 2-benzoylaminothiobenzamides, which are precursors to quinazoline (B50416) derivatives, a class of compounds with diverse biological activities. nih.gov The unique electronic and steric properties conferred by the isopropyl and methoxy groups make this compound an ideal candidate for such exploratory synthesis programs.
Emerging Directions: The future utility of this compound is likely to be in the creation of highly functionalized molecules with precisely engineered properties.
Medicinal Chemistry: Its use in constructing novel benzophenone (B1666685) analogues is a promising avenue. The benzophenone scaffold is a privileged structure in drug discovery, and new substitution patterns can lead to compounds with improved potency and selectivity against biological targets like enzymes and receptors involved in cancer or inflammatory diseases. nih.govnih.gov
Materials Science: Acyl chlorides are used in the synthesis of polymers and dyes. The specific substituents of this compound could be leveraged to create polymers with unique thermal or optical properties, or to synthesize dyes with specific colors and stabilities.
Agrochemicals: The development of new pesticides and herbicides often involves the synthesis of complex organic molecules, and this compound could serve as a key intermediate in the creation of new active ingredients.
In essence, while this compound may not be a final product itself, its role as a sophisticated and versatile intermediate ensures its continued relevance in the ongoing quest for new and improved chemical entities.
Data Tables
Table 1: General Reactions of Aromatic Acyl Chlorides
This table summarizes the primary classes of reactions that this compound, as a typical aromatic acyl chloride, is expected to undergo.
| Reaction Type | Reactant | Product Class | Significance |
| Hydrolysis | Water (H₂O) | Carboxylic Acid | Regeneration of the parent acid; often an undesired side reaction. savemyexams.com |
| Alcoholysis | Alcohol (R'-OH) | Ester | Synthesis of fragrances, plasticizers, and pharmaceuticals. savemyexams.com |
| Aminolysis | Amine (R'-NH₂) | Amide | Formation of a key functional group in many biological molecules and drugs. savemyexams.com |
| Friedel-Crafts Acylation | Aromatic Ring (e.g., Benzene) | Aryl Ketone (Benzophenone) | Creates C-C bonds, building molecular complexity for dyes and medicinal compounds. nih.gov |
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-methoxy-3-propan-2-ylbenzoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3 |
InChI Key |
TXRQFQSRMIWMFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)Cl)OC |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 Isopropyl 4 Methoxybenzoylchloride
Established and Evolved Acyl Chloride Formation Protocols
The conversion of carboxylic acids to acyl chlorides is a well-established process, traditionally relying on stoichiometric inorganic acid chlorides. For the synthesis of 3-Isopropyl-4-methoxybenzoylchloride, the precursor is 3-isopropyl-4-methoxybenzoic acid.
Optimized Thionyl Chloride Mediated Synthesis from Carboxylic Acid Precursors
Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides due to its reactivity and the convenient removal of byproducts, which are gaseous (SO₂ and HCl). The reaction is typically performed by treating the carboxylic acid with an excess of thionyl chloride, either neat or in an inert solvent such as toluene, dichloromethane (B109758), or chloroform (B151607). researchgate.net To enhance the reaction rate, a catalytic amount of N,N-dimethylformamide (DMF) is often added. researchgate.net The optimization of this process for a sterically hindered substrate like 3-isopropyl-4-methoxybenzoic acid would involve careful control of reaction temperature and reagent stoichiometry to minimize side reactions.
Table 1: Optimized Parameters for Thionyl Chloride Mediated Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Toluene | Inert, high boiling point for reaction completion, and allows for azeotropic removal of excess thionyl chloride. |
| Thionyl Chloride | 1.5 - 2.0 equivalents | Ensures complete conversion of the carboxylic acid while minimizing excess reagent to be removed. |
| Catalyst | DMF (catalytic) | Accelerates the reaction rate through the formation of the Vilsmeier reagent. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant degradation of the product. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). |
Refined Oxalyl Chloride and Phosphoryl Chloride Applications
Oxalyl chloride ((COCl)₂) is another effective reagent for this transformation, often preferred for its milder reaction conditions and the volatility of its byproducts (CO, CO₂, and HCl). The reaction is typically carried out in a non-polar solvent like dichloromethane at or below room temperature, with a catalytic amount of DMF. sciencemadness.org This method is particularly suitable for substrates sensitive to higher temperatures.
Phosphoryl chloride (POCl₃) can also be employed, although it is generally less reactive than thionyl chloride and oxalyl chloride for the synthesis of acyl chlorides from carboxylic acids. sciencemadness.org Higher temperatures are often required, and the workup can be more complex due to the formation of phosphoric acid byproducts.
Table 2: Comparison of Chlorinating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl Chloride | Neat or in toluene, 60-80 °C, cat. DMF | Cost-effective, gaseous byproducts | Harsher conditions, potential for side reactions |
| Oxalyl Chloride | DCM, 0 °C to RT, cat. DMF | Milder conditions, volatile byproducts | More expensive, toxic |
| Phosphoryl Chloride | Higher temperatures | Can be effective for certain substrates | Lower reactivity, more complex workup |
Innovative and Sustainable Synthetic Routes
Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient methodologies. This includes the use of catalytic systems and adherence to the principles of green chemistry.
Catalytic Approaches for Selective Acyl Chloride Generation
While traditional methods often use stoichiometric or excess reagents, catalytic approaches aim to reduce waste and improve efficiency. For the conversion of carboxylic acids to acyl chlorides, research has focused on activating the carboxylic acid in situ. For instance, the use of a catalyst in conjunction with a less reactive chlorinating agent can offer a more controlled and selective reaction. While specific catalytic methods for this compound are not extensively documented, general advancements in this area, such as the use of transition metal catalysts or organocatalysts for acylation reactions, could be adapted. acs.orgnih.gov
Green Chemistry Principles in this compound Production
The application of green chemistry principles to the synthesis of this compound would focus on several key areas:
Atom Economy: Choosing reagents that incorporate the maximum number of atoms from the reactants into the final product. Catalytic methods inherently improve atom economy. ucla.edu
Use of Safer Solvents: Replacing hazardous solvents like dichloromethane and chloroform with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).
Energy Efficiency: Developing methods that proceed at lower temperatures and pressures, potentially through more efficient catalytic systems.
Waste Reduction: Minimizing the formation of byproducts and developing processes where any waste generated is benign. ucla.edu
Process Intensification and Reaction Optimization Strategies
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of this compound, this can be achieved through various strategies.
One of the most promising approaches is the use of continuous flow chemistry. beilstein-journals.org Flow reactors offer significant advantages over traditional batch reactors, including:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for exothermic reactions like acyl chloride formation.
Improved Safety: The small reaction volumes minimize the risks associated with handling hazardous reagents like thionyl chloride and oxalyl chloride.
Increased Productivity: Continuous processing can lead to higher throughput and more consistent product quality.
Facilitated Automation and Optimization: Flow systems are readily automated, allowing for rapid screening of reaction conditions to identify optimal parameters.
For the synthesis of this compound, a flow process could involve pumping a solution of 3-isopropyl-4-methoxybenzoic acid and a chlorinating agent through a heated reactor coil, with in-line purification to continuously produce the desired product.
Impact of Reaction Engineering Parameters on Synthesis Efficiency
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. The efficiency of this process for producing 3-Isopropyl-4-methoxybenzoyl chloride from its parent acid is governed by several key reaction engineering parameters, including the choice of chlorinating agent, catalyst, temperature, and solvent. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). atamanchemicals.comchemguide.co.uk
The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.uklibretexts.org The use of a catalyst, such as N,N-dimethylformamide (DMF), can significantly accelerate the reaction rate. google.comchemicalbook.com Temperature control is crucial; while higher temperatures can increase the reaction rate, they may also lead to the formation of impurities. patsnap.com The synthesis is typically performed under anhydrous conditions, as the acyl chloride product is reactive towards water, which would hydrolyze it back to the carboxylic acid. atamanchemicals.com
Detailed research findings on analogous benzoyl chloride syntheses demonstrate how these parameters can be optimized to maximize yield and purity. For instance, in the synthesis of high-purity benzoyl chloride using thionyl chloride and DMF, controlling the temperature between 30-70°C and using a specific mass ratio of benzoic acid to thionyl chloride (1:1.1 to 1:2.5) are critical for achieving high yields. google.com Subsequent purification by distillation under reduced pressure is often employed to obtain the final product with high purity. google.comprepchem.com
The following table summarizes the influence of key parameters on the synthesis of benzoyl chlorides, which are directly applicable to the synthesis of 3-Isopropyl-4-methoxybenzoyl chloride.
| Parameter | Effect on Synthesis | Typical Conditions for Benzoyl Chlorides | Research Findings |
| Chlorinating Agent | Determines reaction byproducts and ease of purification. | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Phosphorus pentachloride (PCl₅) | Thionyl chloride is often favored as its byproducts (SO₂ and HCl) are gaseous, simplifying product isolation. chemguide.co.uk |
| Catalyst | Increases the rate of reaction. | N,N-dimethylformamide (DMF) | Catalytic amounts of DMF (0.003-0.010 times the mass of the acid) have been shown to be effective. google.com |
| Temperature | Affects reaction rate and impurity formation. | 30 - 80°C | Reactions are often initiated at room temperature or below and may be heated to reflux to ensure completion. google.compatsnap.com |
| Reactant Ratio | Influences reaction completion and yield. | A slight to moderate excess of the chlorinating agent is common. | A mass ratio of benzoic acid to thionyl chloride of 1:(1.1-2.5) is reported for high-purity synthesis. google.com |
| Solvent | Provides a medium for the reaction; must be inert. | Dichloromethane (CH₂Cl₂), Dichloroethane, or neat (no solvent). | An inert solvent like dichloromethane can be used, or the reaction can be run neat with excess chlorinating agent. chemicalbook.com |
This is an interactive data table. Click on the headers to explore the data.
Stereoselective and Regioselective Synthesis Considerations
While the target molecule, 3-Isopropyl-4-methoxybenzoyl chloride, is achiral and therefore does not require stereoselective synthesis for its direct formation, considerations of stereoselectivity could arise if chiral precursors were used or if the molecule were a fragment in a larger, stereochemically complex structure. The isopropyl group itself does not constitute a stereocenter. However, any synthetic strategy that introduces the isopropyl group or other substituents onto a prochiral aromatic ring or modifies a chiral side chain would necessitate stereoselective control to yield a single enantiomer of a more complex final product. nih.gov
Regioselectivity is a far more critical consideration for the synthesis of 3-Isopropyl-4-methoxybenzoyl chloride. The specific substitution pattern on the benzene (B151609) ring—with the isopropyl group at position 3 and the methoxy (B1213986) group at position 4 relative to the carbonyl chloride—must be established with high fidelity, typically during the synthesis of the precursor, 3-isopropyl-4-methoxybenzoic acid.
Elucidating the Reactivity and Mechanistic Pathways of 3 Isopropyl 4 Methoxybenzoylchloride
Comprehensive Analysis of Nucleophilic Acyl Substitution Reactions
Advanced Amidation and Esterification Studies
Amidation: The reaction of 3-isopropyl-4-methoxybenzoyl chloride with primary or secondary amines yields the corresponding N-substituted amides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. pearson.com The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile. Aromatic acyl chlorides with electron-donating groups may exhibit slightly lower reactivity compared to those with electron-withdrawing groups. ccspublishing.org.cn
Esterification: Similarly, 3-isopropyl-4-methoxybenzoyl chloride reacts with alcohols to form esters. ganeshremedies.com This process, often conducted in the presence of a base like pyridine, involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon. nih.gov The reaction proceeds through the characteristic addition-elimination mechanism of nucleophilic acyl substitution. libretexts.org
| Reactant Class | Specific Nucleophile | Product | Typical Conditions |
|---|---|---|---|
| Primary Amine | Aniline | N-phenyl-3-isopropyl-4-methoxybenzamide | Pyridine or Triethylamine, CH₂Cl₂, Room Temp. |
| Secondary Amine | Diethylamine | N,N-diethyl-3-isopropyl-4-methoxybenzamide | Pyridine or Triethylamine, CH₂Cl₂, Room Temp. |
| Primary Alcohol | Ethanol | Ethyl 3-isopropyl-4-methoxybenzoate | Pyridine, CH₂Cl₂, Room Temp. |
| Phenol | Phenol | Phenyl 3-isopropyl-4-methoxybenzoate | Pyridine, CH₂Cl₂, Room Temp. |
Detailed Investigation of Friedel-Crafts Acylation with 3-Isopropyl-4-methoxybenzoylchloride
Friedel-Crafts acylation is a pivotal electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. sigmaaldrich.comchemguide.co.uk In this context, 3-isopropyl-4-methoxybenzoyl chloride serves as the acylating agent. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate the reactive electrophile. masterorganicchemistry.com
The mechanism commences with the coordination of the Lewis acid to the chlorine atom of the benzoyl chloride. This is followed by the cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion. sigmaaldrich.com This acylium ion then acts as the electrophile, which is attacked by the π-electrons of an electron-rich aromatic substrate (the arene). Subsequent deprotonation of the resulting intermediate by the AlCl₄⁻ complex regenerates the aromaticity of the ring and yields the final aryl ketone product. A key advantage of Friedel-Crafts acylation is that the acylium ion does not undergo rearrangement, and the resulting ketone product is deactivated towards further acylation, thus preventing polysubstitution. masterorganicchemistry.com
| Aromatic Substrate | Lewis Acid Catalyst | Major Product |
|---|---|---|
| Benzene (B151609) | AlCl₃ | (3-isopropyl-4-methoxyphenyl)(phenyl)methanone |
| Toluene | AlCl₃ | (3-isopropyl-4-methoxyphenyl)(p-tolyl)methanone |
| Anisole | AlCl₃ | (3-isopropyl-4-methoxyphenyl)(4-methoxyphenyl)methanone |
| Naphthalene | AlCl₃ | (3-isopropyl-4-methoxyphenyl)(naphthalen-1-yl)methanone |
Reduction and Oxidation Chemistry within Complex Synthetic Sequences
The acyl chloride functional group in 3-isopropyl-4-methoxybenzoyl chloride is readily susceptible to reduction. The choice of reducing agent determines the final product.
Reduction to Aldehydes: A common method for the partial reduction of an acyl chloride to an aldehyde is the Rosenmund reduction, which utilizes hydrogen gas with a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline). A milder laboratory-scale alternative is the use of a sterically hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃). This reagent is less reactive than lithium aluminum hydride (LiAlH₄) and can selectively reduce the acyl chloride to the aldehyde without further reduction to the alcohol.
Reduction to Alcohols: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), will reduce the acyl chloride all the way to a primary alcohol. The reaction proceeds via an initial reduction to the aldehyde, which is then immediately further reduced to the corresponding alcohol, 3-isopropyl-4-methoxybenzyl alcohol.
Oxidation of 3-isopropyl-4-methoxybenzoyl chloride at the acyl chloride functional group is not a common transformation, as it is already at a high oxidation state. Any oxidation reactions in a larger synthetic sequence would typically target other parts of the molecule, such as the isopropyl group or the aromatic ring, under specific conditions.
Theoretical and Experimental Mechanistic Investigations
The reactions of benzoyl chlorides are well-studied from a mechanistic standpoint. The nucleophilic acyl substitution is generally accepted to proceed via a stepwise addition-elimination mechanism, passing through a tetrahedral intermediate. libretexts.org Kinetic studies on the solvolysis of substituted benzoyl chlorides have shown that electron-donating groups, like the 4-methoxy group, can stabilize a positive charge buildup on the carbonyl carbon. nih.gov This stabilization can favor a more Sₙ1-like character in the transition state, where the departure of the chloride ion is more advanced before the nucleophile fully attacks. nih.govresearchgate.net
For the Friedel-Crafts acylation, both theoretical and experimental evidence support the formation of a discrete acylium ion (R-C≡O⁺) as the key electrophilic species, especially with reactive acyl chlorides and strong Lewis acids. sigmaaldrich.com Computational studies can model the structure and stability of this acylium ion and the transition states involved in the electrophilic attack on the arene. The presence of the electron-donating methoxy (B1213986) and isopropyl groups on the benzoyl chloride would be expected to stabilize the resulting acylium ion, potentially influencing the rate and regioselectivity of the acylation reaction.
Transition State Analysis and Reaction Coordinate Studies
The mechanism of nucleophilic acyl substitution on benzoyl chlorides typically proceeds through a tetrahedral intermediate. The stability of the transition state leading to this intermediate is a key determinant of the reaction rate. For 3-isopropyl-4-methoxybenzoyl chloride, the substituents on the aromatic ring play a pivotal role in modulating the energy of this transition state.
The 4-methoxy group is a strong electron-donating group through resonance (+M effect), which destabilizes the partial positive charge that develops on the carbonyl carbon in the transition state of a nucleophilic attack. This effect would generally be expected to decrease the reactivity of the acyl chloride towards nucleophiles compared to unsubstituted benzoyl chloride. However, the 3-isopropyl group introduces both a weak electron-donating inductive effect (+I effect) and significant steric hindrance around the reaction center.
Computational studies on substituted benzyl (B1604629) chlorides have shown that both electronic and steric factors significantly influence the geometry and energy of the transition state. researchgate.net In the case of 3-isopropyl-4-methoxybenzoyl chloride, the bulky isopropyl group at the meta-position can force the benzoyl group out of planarity with the benzene ring, potentially altering the electronic communication between the ring and the carbonyl group. researchgate.net This steric effect could either enhance or diminish the electronic influence of the methoxy group.
The reaction coordinate for an acyl transfer reaction involving 3-isopropyl-4-methoxybenzoyl chloride would depict the energy profile as the nucleophile approaches the carbonyl carbon, leading to the formation of a high-energy tetrahedral intermediate. This intermediate then collapses by expelling the chloride ion to form the final product. The rate-determining step is typically the formation of the tetrahedral intermediate. The presence of the substituents will modulate the energy of the transition state leading to this intermediate.
Table 1: Inferred Influence of Substituents on Transition State Properties of Benzoyl Chlorides
| Substituent | Position | Electronic Effect | Steric Effect | Inferred Impact on Transition State Stability |
| 4-Methoxy | Para | +M, -I (net electron-donating) | Minimal | Destabilizing (relative to unsubstituted) |
| 3-Isopropyl | Meta | +I (weakly electron-donating) | Significant | Potentially destabilizing due to steric hindrance |
This table is based on general principles of physical organic chemistry and data from studies on analogous substituted benzoyl chlorides.
Kinetic and Thermodynamic Aspects of Acyl Transfer Processes
The kinetics of acyl transfer reactions involving substituted benzoyl chlorides are well-documented and are often analyzed using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. uni.edu The rate of reaction is highly dependent on the electrophilicity of the carbonyl carbon; electron-withdrawing groups enhance the rate, while electron-donating groups decrease it. stackexchange.com
For 3-isopropyl-4-methoxybenzoyl chloride, the net electronic effect of the substituents is electron-donating, which would suggest a slower rate of nucleophilic acyl substitution compared to unsubstituted benzoyl chloride. Kinetic studies on the alcoholysis of various substituted benzoyl chlorides have demonstrated this trend. uni.edu For instance, the rate constant for the reaction of m-methoxybenzoyl chloride with n-propanol is slightly higher than that of benzoyl chloride, indicating the subtle interplay of inductive and resonance effects based on substituent position. uni.edu
Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further insight into the reaction mechanism. Solvolysis studies of p-substituted benzoyl chlorides have shown that these parameters are sensitive to both substituent and solvent effects. nih.govresearchgate.net For reactions proceeding through a cationic mechanism in weakly nucleophilic media, electron-donating groups can stabilize the developing positive charge, affecting the activation parameters. nih.govresearchgate.net
Table 2: Representative Kinetic Data for the Alcoholysis of Substituted Benzoyl Chlorides with n-Propanol at 25°C
| Compound | Pseudo-first order rate constant (k, min⁻¹) |
| Benzoyl chloride | 0.0321 |
| m-Methoxybenzoyl chloride | 0.0340 |
| p-Bromobenzoyl chloride | 0.0590 |
| p-Iodobenzoyl chloride | 0.0617 |
| m-Iodobenzoyl chloride | 0.1044 |
Data sourced from a study on the reaction kinetics of the alcoholysis of substituted benzoyl chlorides. uni.edu
Advanced Applications of 3 Isopropyl 4 Methoxybenzoylchloride in Chemical Synthesis and Materials Science
Strategic Building Block in the Synthesis of Complex Organic Architectures
The high reactivity of the acyl chloride group makes 3-Isopropyl-4-methoxybenzoylchloride an excellent starting point for introducing the 3-isopropyl-4-methoxyphenyl moiety into a wide array of molecular frameworks. This electrophilic center readily reacts with various nucleophiles, including alcohols, amines, and carbanions, to form esters, amides, and ketones, respectively. wikipedia.orgwikipedia.orgsciencemadness.org
Precursor for Advanced Chemical Intermediates
This compound can serve as a precursor for a multitude of advanced chemical intermediates. Its reaction with different nucleophiles can yield a variety of derivatives, which can then be used in further synthetic steps. For example, its reaction with a primary amine would yield a secondary amide, a common structural motif in many biologically active molecules and pharmaceutical intermediates. ganeshremedies.com The presence of the isopropyl and methoxy (B1213986) groups can influence the solubility, crystallinity, and biological activity of these intermediates.
A key reaction for acyl chlorides is the Friedel-Crafts acylation, where the acyl group is attached to an aromatic ring. wikipedia.org This would allow for the synthesis of complex diaryl ketones, which are precursors to various dyes, pharmaceuticals, and photoinitiators. The substitution pattern on the benzoyl chloride would direct the acylation to specific positions on the target aromatic ring and influence the properties of the resulting ketone.
Construction of Tailored Heterocyclic Systems and Derivatives
Heterocyclic compounds are central to medicinal chemistry and materials science. Benzoyl chlorides are known precursors for the synthesis of various heterocyclic systems. chemicalbook.com For instance, this compound could react with binucleophilic reagents to construct heterocycles. Reaction with a 1,2-aminoalcohol, for example, could lead to the formation of oxazoline (B21484) derivatives, while reaction with a hydrazine (B178648) derivative could yield pyrazole (B372694) or pyrazolone (B3327878) systems. The isopropyl and methoxy groups would be incorporated into the final heterocyclic structure, potentially modulating its biological activity or material properties.
The following table illustrates potential heterocyclic systems that could be synthesized from this compound and a corresponding binucleophile.
| Binucleophile | Resulting Heterocyclic System |
| 1,2-Aminoalcohol | Oxazoline |
| Hydrazine | Pyrazole/Pyrazolone |
| o-Phenylenediamine | Benzimidazole |
| Amidrazone | Triazole |
Role in Analog Synthesis and Scaffold Diversification
In drug discovery, the synthesis of analogs of a lead compound is crucial for optimizing its pharmacological profile. The 3-isopropyl-4-methoxyphenyl group could be a key pharmacophore, and this compound would be an efficient tool for incorporating this moiety into various molecular scaffolds. By reacting it with a diverse set of amines, alcohols, or other nucleophile-containing core structures, a library of analogs can be rapidly generated. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of the 3-isopropyl-4-methoxyphenyl group in a given biological target. The steric bulk of the isopropyl group and the electronic nature of the methoxy group can significantly influence binding affinity and selectivity. nih.gov
Contribution to Polymer Chemistry and Functional Materials Development
Acyl chlorides are versatile reagents in polymer chemistry, used both as monomers for polymerization and as modifying agents for existing polymers. chemicalbook.com
Monomer or Modifier for Specialty Polymer Synthesis
This compound could potentially be used as a monomer in condensation polymerizations. For example, in a Schotten-Baumann reaction with a diamine or a diol, it would lead to the formation of polyamides or polyesters, respectively. The resulting polymers would have the 3-isopropyl-4-methoxyphenyl group as a repeating side chain, which could impart specific properties such as increased solubility in organic solvents, altered thermal properties (glass transition and melting temperatures), and modified mechanical strength.
Alternatively, this benzoyl chloride derivative can be used to modify existing polymers that possess nucleophilic functional groups like hydroxyl or amine groups. For instance, surface modification of a polymer film or membrane with this compound could alter its surface energy, hydrophobicity, and biocompatibility. nih.gov
Fabrication of Advanced Materials with Defined Properties
The incorporation of the 3-isopropyl-4-methoxyphenyl moiety into materials can lead to the development of advanced materials with specific, defined properties. For example, its integration into liquid crystal polymers could influence the mesophase behavior due to the specific shape and electronic properties of the substituent groups.
In the field of organic electronics, derivatives of this compound could be used to synthesize materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-donating methoxy group can be beneficial for hole-transporting materials. The specific substitution pattern could also influence the molecular packing in the solid state, which is a critical factor for charge transport. While there is no direct research on this specific compound, related methoxy-substituted benzoyl chlorides have been used in the fabrication of OLEDs. chemicalbook.com
Development of Structure-Reactivity Relationships in Derived Compounds
The predictive understanding of how a molecule's structure influences its reaction rates and equilibria is a cornerstone of modern organic chemistry. For derivatives of 3-isopropyl-4-methoxybenzoyl chloride, establishing structure-reactivity relationships (SRRs) is crucial for optimizing synthetic pathways, designing novel materials, and predicting the behavior of resulting compounds. While specific, comprehensive experimental datasets for derivatives of 3-isopropyl-4-methoxybenzoyl chloride are not extensively documented in publicly accessible literature, the principles governing their reactivity can be thoroughly understood by examining the electronic and steric effects of their constituent functional groups.
The reactivity of benzoyl chloride derivatives in reactions such as nucleophilic acyl substitution is profoundly influenced by the nature of the substituents on the aromatic ring. These effects can be broadly categorized into electronic effects (inductive and resonance) and steric effects. Quantitative Structure-Reactivity Relationship (QSRR) models are often developed to correlate these structural properties with chemical reactivity. researchgate.net
Electronic Effects:
The electronic nature of the substituents on the phenyl ring dictates the electrophilicity of the carbonyl carbon atom. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, slowing the reaction.
In the case of 3-isopropyl-4-methoxybenzoyl chloride, the two key substituents are:
4-methoxy group (-OCH₃): This group is located at the para-position relative to the carbonyl chloride. It exerts a strong electron-donating effect through resonance (+M effect), where its lone pair of electrons can delocalize into the aromatic ring. This effect significantly outweighs its weaker electron-withdrawing inductive effect (-I effect).
3-isopropyl group (-CH(CH₃)₂): This alkyl group, located at the meta-position, is a weak electron-donating group through induction (+I effect).
The net result of these substituents is a significant donation of electron density to the aromatic ring, which in turn reduces the electrophilicity of the acyl chloride's carbonyl carbon. This makes 3-isopropyl-4-methoxybenzoyl chloride generally less reactive towards nucleophiles than unsubstituted benzoyl chloride or benzoyl chlorides bearing electron-withdrawing groups.
Steric Effects:
Quantitative Analysis: The Hammett Equation
The Hammett equation is a powerful tool used to quantify the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.org It provides a linear free-energy relationship of the form:
log(k/k₀) = σρ
Where:
k is the rate constant for the reaction of a substituted reactant.
k₀ is the rate constant for the unsubstituted reactant (e.g., benzoyl chloride).
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.
ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is common in nucleophilic acyl substitution reactions where a negative charge builds up in the transition state. csbsju.edu
A graph of log(k/k₀) versus σ for a series of compounds is known as a Hammett plot. researchgate.netcsbsju.edu For the nucleophilic substitution of benzoyl chlorides, the plot is typically linear with a positive ρ value. csbsju.edu
Illustrative Reactivity Trends
To illustrate these principles, one can consider a hypothetical reaction of various substituted benzoyl chlorides with a common nucleophile, such as methanol (B129727) (methanolysis). The expected trend in reactivity can be predicted based on the electronic properties of the substituents. The following interactive data table presents hypothetical relative rate constants to demonstrate these structure-reactivity relationships.
Table 1: Illustrative Relative Rate Constants for the Methanolysis of Substituted Benzoyl Chlorides at 25°C
This table contains hypothetical data for illustrative purposes to demonstrate established chemical principles.
| Substituent (X) in X-C₆H₄COCl | Substituent Constant (σₚ) | Expected Electronic Effect | Predicted Relative Rate (k_rel) |
| 4-Nitro (-NO₂) | 0.78 | Strongly Electron-Withdrawing | 50.0 |
| 4-Chloro (-Cl) | 0.23 | Electron-Withdrawing | 3.5 |
| Hydrogen (-H) | 0.00 | Reference | 1.0 |
| 4-Methyl (-CH₃) | -0.17 | Weakly Electron-Donating | 0.4 |
| 4-Methoxy (-OCH₃) | -0.27 | Strongly Electron-Donating | 0.1 |
| 3-Isopropyl-4-methoxy | N/A | Strongly Electron-Donating | < 0.1 |
As the data in the illustrative table shows, strongly electron-withdrawing groups like the nitro group are predicted to significantly accelerate the reaction compared to unsubstituted benzoyl chloride. Conversely, electron-donating groups like methyl and methoxy are predicted to slow the reaction down. The combined strong donating effect of the methoxy group and the weak donating effect of the isopropyl group would place 3-isopropyl-4-methoxybenzoyl chloride and its derivatives at the lower end of the reactivity spectrum in such a series. This predictive power, derived from understanding structure-reactivity relationships, is invaluable for the rational design of chemical syntheses and new functional materials.
Computational and Theoretical Investigations of 3 Isopropyl 4 Methoxybenzoylchloride
Quantum Chemical Studies for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the electronic nature of 3-Isopropyl-4-methoxybenzoylchloride. By solving approximations of the Schrödinger equation for this molecule, it is possible to determine its electron distribution, molecular orbital energies, and various other electronic properties that govern its reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals in this compound are therefore critical predictors of its chemical behavior.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. In this compound, the electron-donating methoxy (B1213986) and isopropyl groups, along with the benzene (B151609) ring's π-system, are expected to contribute significantly to the HOMO. The LUMO, conversely, is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character. The electron-withdrawing benzoyl chloride group, particularly the carbonyl carbon and the carbon-chlorine bond, will be the primary locus of the LUMO.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide quantitative estimates of these energies.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 | Primarily localized on the benzene ring and the methoxy group. |
| LUMO | -1.2 | Primarily localized on the benzoyl chloride moiety. |
Note: The values in this table are illustrative and based on theoretical principles for a molecule with this structure.
Quantum chemical methods are also invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the bonds within this compound. This allows for the assignment of characteristic peaks in an experimental IR spectrum. For instance, a strong absorption band is predicted for the carbonyl (C=O) stretch, and other characteristic bands would correspond to the C-Cl stretch, aromatic C-H stretches, and vibrations of the isopropyl and methoxy groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with a high degree of accuracy. These predictions are based on the calculated magnetic shielding around each nucleus, which is determined by the local electronic environment. Such calculations would predict distinct signals for the protons and carbons of the isopropyl and methoxy groups, as well as for the aromatic protons and carbons, reflecting the electronic effects of the substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. For this compound, these transitions would likely be π → π* transitions within the aromatic system, and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Signature | Corresponding Functional Group/Transition |
|---|---|---|
| IR | ~1770 cm⁻¹ | Carbonyl (C=O) stretch |
| ¹³C NMR | ~168 ppm | Carbonyl carbon chemical shift |
| ¹H NMR | ~1.2 ppm (doublet), ~3.2 ppm (septet) | Isopropyl group proton chemical shifts |
Note: The values in this table are illustrative and based on theoretical predictions for a molecule with this structure.
Molecular Dynamics Simulations for Conformational and Solvent Effects
While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and the influence of the surrounding environment.
For this compound, MD simulations can reveal the preferred rotational conformations of the isopropyl and methoxy groups relative to the benzene ring. These simulations can also elucidate the interactions between the molecule and various solvents. For example, in a polar solvent, the solvent molecules would be expected to arrange themselves around the polar benzoyl chloride group, which could influence the molecule's reactivity and conformational preferences.
In Silico Design of Novel Derivatives and Catalytic Systems
The computational models developed for this compound can be extended to the in silico design of new molecules with tailored properties. By systematically modifying the substituents on the aromatic ring, it is possible to computationally screen for derivatives with, for example, enhanced reactivity, different electronic properties, or improved solubility.
Furthermore, computational methods can be used to design and evaluate potential catalytic systems for reactions involving this compound. For instance, the interaction of the molecule with a Lewis acid catalyst could be modeled to understand how the catalyst activates the benzoyl chloride for nucleophilic attack. This can accelerate the discovery of more efficient and selective catalysts for transformations involving this compound.
Advanced Analytical Methodologies in 3 Isopropyl 4 Methoxybenzoylchloride Research
High-Resolution Spectroscopic Techniques for Elucidating Reaction Products
Spectroscopic methods provide detailed information about molecular structure and functional groups. For a compound like 3-Isopropyl-4-methoxybenzoylchloride and its derivatives, high-resolution techniques are indispensable for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms, multi-dimensional (2D) NMR experiments are often required for the complete and unambiguous structural assignment of complex reaction products derived from this compound.
Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings within the molecule, helping to map out the isopropyl group and the aromatic ring protons. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons. HSQC links protons to the carbons they are directly attached to, while HMBC reveals longer-range couplings (typically over 2-3 bonds), which is critical for piecing together the molecular skeleton, including the relative positions of the isopropyl, methoxy (B1213986), and carbonyl groups on the benzene (B151609) ring.
For instance, in a reaction product where the chloride has been substituted, HMBC can confirm the new bond to the carbonyl carbon by showing a correlation between the new substituent's protons and the carbonyl carbon of the original benzoyl chloride moiety.
Table 1: Hypothetical 2D NMR Correlations for a Derivative of this compound (e.g., an Ester)
| Proton (¹H) Signal | Correlated Carbon (¹³C) via HSQC | Correlated Carbons (¹³C) via HMBC | Structural Inference |
|---|---|---|---|
| ~7.8 ppm (d) | ~129 ppm | C=O, Aromatic C, Isopropyl C | Aromatic proton adjacent to the carbonyl group. |
| ~7.6 ppm (s) | ~112 ppm | C=O, Methoxy C, Aromatic C | Aromatic proton between the isopropyl and carbonyl groups. |
| ~6.9 ppm (d) | ~110 ppm | Methoxy C, Isopropyl C, Aromatic C | Aromatic proton adjacent to the methoxy group. |
| ~3.9 ppm (s) | ~56 ppm | Aromatic C-O | Methoxy (CH₃O-) group protons. |
| ~3.3 ppm (septet) | ~34 ppm | Isopropyl CH₃, Aromatic C | Isopropyl CH group proton. |
| ~1.2 ppm (d) | ~23 ppm | Isopropyl CH, Aromatic C | Isopropyl methyl (CH₃) group protons. |
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of molecules by providing highly accurate mass-to-charge ratio (m/z) measurements, typically to within a few parts per million (ppm). This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. In the study of reactions involving this compound, HRMS is particularly valuable for identifying transient or unexpected intermediates that provide insight into the reaction mechanism.
For example, during a reaction, an aliquot of the mixture can be analyzed by HRMS (often coupled with a liquid chromatography system, LC-HRMS) to detect the masses of species present. The exact mass of a proposed intermediate can be calculated from its chemical formula and compared against the experimental data. A close match provides strong evidence for the presence of that intermediate.
Table 2: Calculated Exact Masses of Potential Species in a Reaction of this compound
| Compound/Intermediate | Molecular Formula | Calculated Exact Mass (Da) | Role |
|---|---|---|---|
| This compound | C₁₁H₁₃ClO₂ | 212.0604 | Starting Material |
| Acylium Ion Intermediate | [C₁₁H₁₃O₂]⁺ | 177.0810 | Reactive Intermediate |
| Hydrolysis Product (Benzoic Acid) | C₁₁H₁₄O₃ | 194.0943 | Side Product |
| Methyl Ester Product | C₁₂H₁₆O₃ | 208.1099 | Reaction Product |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups within a molecule. dergipark.org.trresearchgate.net These techniques are highly effective for monitoring the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.
In reactions of this compound, the most significant transformations involve the acyl chloride group (-COCl). The strong carbonyl (C=O) stretching vibration of the acyl chloride is typically found at a high frequency, around 1770-1800 cm⁻¹. The carbon-chlorine (C-Cl) stretch appears at a lower frequency. researchgate.net When the acyl chloride reacts to form an ester or an amide, the carbonyl stretching frequency shifts to a lower wavenumber (e.g., ~1720-1740 cm⁻¹ for an ester) and the C-Cl absorption disappears, while new absorptions corresponding to the new functional group (e.g., C-O stretches for an ester) appear. This provides a straightforward method for tracking the conversion of the starting material. dergipark.org.trtheaic.org
Table 3: Characteristic Vibrational Frequencies for Monitoring Reactions
| Functional Group | Compound Type | Typical IR Absorption Range (cm⁻¹) |
|---|---|---|
| C=O Stretch | Acyl Chloride (Reactant) | 1770 - 1800 |
| C-Cl Stretch | Acyl Chloride (Reactant) | ~650 - 850 |
| C=O Stretch | Ester (Product) | 1720 - 1740 |
| C-O Stretch | Ester (Product) | 1150 - 1300 |
| C=O Stretch | Amide (Product) | 1650 - 1690 |
| N-H Bend | Amide (Product) | 1510 - 1570 |
Chromatographic Separation and Purity Assessment in Synthetic Studies
Chromatography is the primary method for separating components of a mixture and assessing the purity of a synthesized compound. Given the reactivity of acyl chlorides, specialized approaches are often required.
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used extensively in the analysis of synthetic reactions involving this compound. However, the high reactivity of the acyl chloride functional group, particularly its sensitivity to hydrolysis, presents a significant challenge. americanpharmaceuticalreview.comresearchgate.net
Direct analysis is possible but requires careful control of conditions, such as using normal-phase chromatography with non-polar, anhydrous mobile phases to prevent degradation on the column. americanpharmaceuticalreview.com More commonly, a derivatization strategy is employed. The reactive acyl chloride is intentionally converted into a more stable derivative, such as a methyl ester or an anilide, prior to analysis. nih.gov These derivatives are less reactive and can be easily and reliably analyzed using standard reversed-phase HPLC (RP-HPLC) or GC methods. americanpharmaceuticalreview.comnih.gov
HPLC: RP-HPLC with UV detection is a common method for purity assessment of the derivatized products. The aromatic nature of the compound makes it strongly UV-active, allowing for sensitive detection. Method development focuses on optimizing the mobile phase composition to achieve baseline separation of the main product from any unreacted starting materials, reagents, and side products. nih.govgoogle.com
GC: For volatile derivatives, GC is an excellent technique that provides high resolution and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. The progress of reactions involving substituted benzoyl chlorides can be monitored effectively using GC. google.com The choice between HPLC and GC depends on the volatility and thermal stability of the analyte or its derivative.
Table 4: Comparison of Chromatographic Methods for Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Requirement | Analyte must be soluble in the mobile phase. Suitable for non-volatile compounds. | Analyte must be volatile and thermally stable. |
| Application to this compound | Typically requires derivatization to a stable ester or amide for analysis by RP-HPLC. researchgate.netnih.gov | Requires derivatization to a stable, volatile derivative. Allows for high-resolution separation. nih.govgoogle.com |
| Common Detector | UV-Vis / Diode-Array Detector (DAD), Mass Spectrometer (MS). google.com | Flame Ionization Detector (FID), Mass Spectrometer (MS). |
Future Research Directions and Translational Opportunities for 3 Isopropyl 4 Methoxybenzoylchloride Chemistry
Advancements in Sustainable Synthesis and Green Chemistry
The traditional synthesis of substituted benzoyl chlorides often involves the use of stoichiometric chlorinating agents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. researchgate.netchemicalbook.comprepchem.com Future research is geared towards developing more sustainable and greener synthetic routes for compounds such as 3-Isopropyl-4-methoxybenzoylchloride.
Key Research Thrusts:
Alternative Chlorinating Agents: Investigation into safer and more environmentally benign chlorinating agents is a primary focus. For instance, the use of N-chlorosuccinimide in conjunction with photocatalysis presents a milder alternative for related transformations. organic-chemistry.org
Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems can significantly reduce waste. Research into catalytic methods for the direct conversion of the parent carboxylic acid, 3-isopropyl-4-methoxybenzoic acid, to the acyl chloride would be a major advancement.
Solvent Reduction and Alternative Media: Exploring solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, can minimize the environmental footprint of the synthesis. google.com
Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis can shorten reaction times and reduce energy consumption compared to conventional reflux methods.
These approaches align with the core principles of green chemistry by preventing waste, improving atom economy, and utilizing safer chemicals and processes.
Chemo- and Regioselective Transformations for Enhanced Synthetic Utility
The chemical structure of this compound offers two primary sites for reaction: the highly electrophilic acyl chloride group and the substituted aromatic ring. Future research will focus on exploiting these sites with high degrees of control to enhance the compound's synthetic utility.
Chemoselectivity: The acyl chloride functional group is highly reactive towards a wide range of nucleophiles, enabling the chemoselective synthesis of esters, amides, and ketones. ganeshremedies.com This reactivity allows it to be selectively targeted in the presence of other less reactive functional groups.
Regioselectivity on the Aromatic Ring: The directing effects of the existing substituents are crucial for further functionalization of the aromatic ring. The para-methoxy group is a strong activating, ortho-para directing group, while the meta-isopropyl group is a weaker activating, ortho-para director. This substitution pattern makes the positions ortho to the methoxy (B1213986) group the most likely sites for electrophilic aromatic substitution, with steric hindrance from the adjacent isopropyl group influencing the regiochemical outcome. google.com Developing selective methods to functionalize specific positions on the ring is a key area for exploration. nih.govresearchgate.net
| Transformation Type | Reagent/Catalyst | Probable Product | Selectivity Focus |
| Esterification | Alcohol (R-OH) | 3-Isopropyl-4-methoxybenzoate ester | Chemoselective reaction at the acyl chloride |
| Amidation | Amine (R-NH2) | N-substituted-3-isopropyl-4-methoxybenzamide | Chemoselective reaction at the acyl chloride |
| Friedel-Crafts Acylation | Arene, Lewis Acid | 3-Isopropyl-4-methoxyphenyl ketone | Chemoselective reaction at the acyl chloride |
| Aromatic Nitration | HNO3/H2SO4 | Nitro-3-isopropyl-4-methoxybenzoyl chloride | Regioselective substitution on the aromatic ring |
| Aromatic Halogenation | X2, Lewis Acid | Halo-3-isopropyl-4-methoxybenzoyl chloride | Regioselective substitution on the aromatic ring |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of modern technologies like continuous flow chemistry and automated synthesis platforms presents a significant opportunity for the production and derivatization of this compound. These technologies offer enhanced safety, scalability, and reproducibility over traditional batch methods. mdpi.com
Flow chemistry is particularly advantageous for handling reactive and hazardous chemicals like acyl chlorides and their precursors. researchgate.netnih.gov A multi-step continuous process can be envisioned where 3-isopropyl-4-methoxybenzoic acid is converted to the acyl chloride in a first reactor and the output stream is directly mixed with a nucleophile in a second reactor to generate a desired derivative without isolating the sensitive intermediate. unimi.itvapourtec.com This "telescoping" of reaction steps improves efficiency and safety. nih.gov
Automated synthesis platforms can precisely control reaction parameters such as temperature, pressure, and reagent addition rates, leading to higher consistency and enabling high-throughput screening of reaction conditions or the creation of derivative libraries. mdpi.com
Exploration of Novel Catalytic Systems for Challenging Conversions
While classical transformations of acyl chlorides are well-established, future research will explore novel catalytic systems to enable more challenging and sophisticated conversions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Heck reactions, could be adapted for this compound. researchgate.netnih.gov These methods allow for the formation of carbon-carbon bonds, linking the benzoyl moiety to alkynes, aryl groups, or alkenes, thereby generating complex molecular architectures. The development of heterogeneous palladium catalysts is of particular interest as they can be easily recovered and reused, adding a green chemistry benefit. researchgate.net
Photocatalysis: Visible-light photocatalysis offers a mild and powerful tool for generating radicals from acyl chlorides. organic-chemistry.org This could open pathways to novel transformations that are not accessible through traditional thermal methods, allowing for unique functionalizations of the molecule.
Enantioselective Catalysis: For the synthesis of chiral derivatives, the development of catalytic systems that can control stereochemistry will be crucial. This is particularly relevant if the derivatives are intended for biological applications where stereoisomers can have vastly different activities. mdpi.com
| Catalytic System | Reaction Type | Potential Application |
| Palladium/Copper | Sonogashira Coupling | Synthesis of ynones (alkynyl ketones) |
| Palladium/Ligand | Suzuki Coupling | Synthesis of biaryl ketones |
| Nickel/Ligand | C(sp²)−C(sp³) Coupling | Synthesis of alkyl-aryl ketones researchgate.net |
| Photoredox Catalyst | Radical Formation | Novel C-C and C-X bond formations |
Design and Synthesis of Derivatives for New Chemical Functions
A primary translational opportunity for this compound lies in its use as a scaffold for designing and synthesizing new derivatives with novel chemical and biological functions. By reacting it with a diverse range of alcohols, amines, and other nucleophiles, a library of new chemical entities can be generated for screening.
Drawing inspiration from related structures, these derivatives could be targeted for various applications:
Pharmaceutical Agents: The closely related 4-methoxybenzoyl chloride is a precursor for synthesizing stilbene (B7821643) and dihydrostilbene derivatives, which have been investigated as potential anti-cancer agents. chemicalbook.comganeshremedies.com Similarly, substituted benzanilides, synthesized from benzoyl chlorides and anilines, have shown promise as potassium channel activators with vasodilating activity. nih.gov Derivatives of this compound could be designed as analogues with potentially improved pharmacological properties. The isopropyl group can increase lipophilicity and alter the molecule's interaction with biological targets compared to non-substituted counterparts.
Agrochemicals: The benzoyl chloride moiety is present in various agrochemicals. New derivatives could be screened for herbicidal, fungicidal, or insecticidal activity.
Material Science: Acyl chlorides are used to modify surfaces or synthesize polymers. Derivatives could be designed as monomers for specialty polymers or as functional coatings for materials like indium tin oxide (ITO) in organic light-emitting diodes (OLEDs). sigmaaldrich.com
The systematic synthesis and evaluation of these derivatives, guided by computational modeling and high-throughput screening, will be key to unlocking the full potential of this compound chemistry. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
